![molecular formula C20H16N4O4 B2577353 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094607-12-1](/img/no-structure.png)

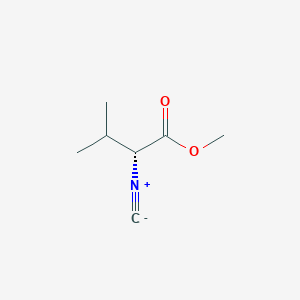

3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

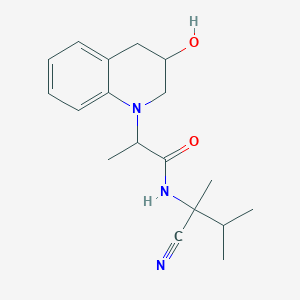

3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities.

Aplicaciones Científicas De Investigación

Tumor Inhibition and Antioxidant Properties

Research demonstrates the significant potential of 1,3,4-oxadiazole and pyrazole derivatives in pharmacology, particularly in tumor inhibition and antioxidant activities. Computational and pharmacological evaluations of these derivatives have shown binding to targets like epidermal growth factor receptor (EGFR) and tubulin, indicating their applicability in cancer treatment. For example, certain compounds exhibited moderate inhibitory effects in assays related to toxicity and tumor inhibition, with one specific derivative highlighted for its potency in toxicity assessment and tumor inhibition, showcasing the diverse therapeutic potential of these molecules (Faheem, 2018).

Antibacterial Activity

The antibacterial activity of 1,3,4-oxadiazole derivatives has been a subject of interest, with studies revealing the synthesis and effectiveness of these compounds against various bacteria. Notably, a particular derivative displayed significant antibacterial activity against pathogens such as Bacillus subtilis and Staphylococcus aureus, highlighting the potential of these compounds in addressing bacterial infections (Rai et al., 2009).

Material Science Applications

In the realm of materials science, derivatives of 1,3,4-oxadiazole have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis of specific oxadiazole-containing compounds and their incorporation into OLEDs demonstrate their utility in enhancing device performance, indicating the broad applicability of these chemical structures beyond pharmacology (Wang et al., 2001).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid, which is synthesized from 1,3-benzodioxole and ethyl 2-bromoacetate. The second intermediate is 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, which is synthesized from 4-ethoxyphenylhydrazine and ethyl 2-bromoacetate. These two intermediates are then coupled using a coupling agent to form the final product, 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole.", "Starting Materials": [ "1,3-benzodioxole", "ethyl 2-bromoacetate", "4-ethoxyphenylhydrazine", "coupling agent" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid:", "Step 1: React 1,3-benzodioxole with ethyl 2-bromoacetate in the presence of a base to form 3-(1,3-benzodioxol-5-yl)-2-bromoacrylic acid ethyl ester.", "Step 2: Hydrolyze the ester using a strong base to form 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid.", "Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid:", "Step 1: React 4-ethoxyphenylhydrazine with ethyl 2-bromoacetate in the presence of a base to form 3-(4-ethoxyphenyl)-2-bromoacrylic acid ethyl ester.", "Step 2: Hydrolyze the ester using a strong base to form 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.", "Coupling of the two intermediates:", "Step 1: React 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid and 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid with a coupling agent in the presence of a base to form the final product, 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole." ] } | |

Número CAS |

1094607-12-1 |

Nombre del producto |

3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |

Fórmula molecular |

C20H16N4O4 |

Peso molecular |

376.372 |

Nombre IUPAC |

3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C20H16N4O4/c1-2-25-14-6-3-12(4-7-14)15-10-16(23-22-15)20-21-19(24-28-20)13-5-8-17-18(9-13)27-11-26-17/h3-10H,2,11H2,1H3,(H,22,23) |

Clave InChI |

PGLXXCJKRATNDX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

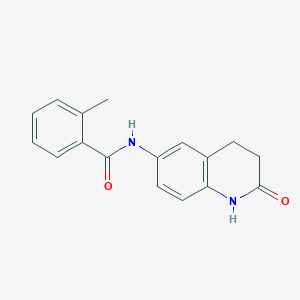

![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)

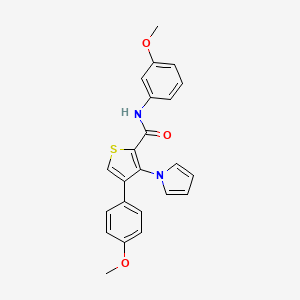

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)

![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)

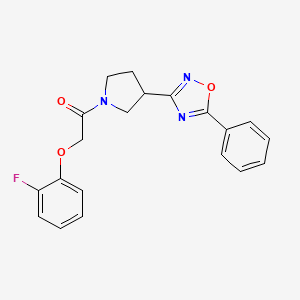

![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2577292.png)